Potassium heptafluorotantalate

Catalog No.
S1516108
CAS No.
16924-00-8
M.F
K2[TaF7]
F7K2Ta
M. Wt
392.133 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium heptafluorotantalate

CAS Number

16924-00-8

Product Name

Potassium heptafluorotantalate

IUPAC Name

dipotassium;heptafluorotantalum(2-)

Molecular Formula

K2[TaF7]
F7K2Ta

Molecular Weight

392.133 g/mol

InChI

InChI=1S/7FH.2K.Ta/h7*1H;;;/q;;;;;;;2*+1;+5/p-7

InChI Key

DPXAUKPQZOAHGF-UHFFFAOYSA-G

SMILES

F[Ta-2](F)(F)(F)(F)(F)F.[K+].[K+]

solubility

APPROX 5 G/L @ 0 °C; 600 G/L @ 100 °C

Canonical SMILES

F[Ta-2](F)(F)(F)(F)(F)F.[K+].[K+]

The exact mass of the compound Potassium heptafluorotantalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as approx 5 g/l @ 0 °c; 600 g/l @ 100 °c. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium heptafluorotantalate (K2TaF7) is a white, crystalline inorganic salt serving as the primary industrial intermediate for the production of high-purity tantalum metal. Its principal value lies in its role as a precursor in molten salt electrolysis or sodiothermic reduction processes to yield tantalum powder, which is essential for manufacturing electronic components like capacitors. The compound's thermal properties and specific solubility characteristics in hydrofluoric acid are central to its utility, particularly in separating tantalum from its frequently co-occurring and chemically similar sister element, niobium.

Substituting Potassium heptafluorotantalate with its niobium analog, Potassium heptafluoroniobate (K2NbF7) or a crude mixture, is non-viable for applications requiring pure tantalum, such as electronics or high-performance alloys. Niobium impurities drastically degrade the electrical properties of tantalum capacitors, increasing leakage current and reducing breakdown voltage. The classic Marignac process for separating these elements relies on the significant difference in solubility between K2TaF7 and the corresponding niobium salt (potassium oxypentafluoroniobate, K2NbOF5) in hydrofluoric acid solutions. Using other precursors like Tantalum(V) chloride (TaCl5) introduces different process requirements, such as stringent moisture control to prevent premature hydrolysis into oxychlorides, which alters the reduction pathway and final product morphology. Therefore, for predictable synthesis of high-purity tantalum metal or oxides, the specific properties of K2TaF7 are essential and cannot be replicated by its closest chemical relatives.

Differential Solubility Enables High-Purity Tantalum/Niobium Separation

The industrial separation of tantalum and niobium hinges on the pronounced solubility difference between their respective potassium fluoride salts in hydrofluoric acid (HF). Potassium heptafluorotantalate (K2TaF7) is significantly less soluble than the corresponding niobium species, potassium oxypentafluoroniobate (K2NbOF5·H2O), allowing for selective crystallization of the high-purity tantalum salt. Studies report that K2NbOF5 is 10 to 12 times more soluble than K2TaF7 in ~1% HF solution, a quantitative difference that forms the basis of the well-established Marignac fractional crystallization process. This makes high-purity K2TaF7 the required precursor for producing niobium-free tantalum metal.

Evidence DimensionRelative Solubility in ~1% HF Solution
Target Compound DataSlightly soluble (enabling crystallization)
Comparator Or BaselinePotassium oxypentafluoroniobate (K2NbOF5·H2O): 10–12 times more soluble
Quantified Difference>10x difference in solubility
ConditionsAqueous solution with approximately 1% hydrofluoric acid (HF), room temperature.

This solubility gap is the single most critical property for cost-effective, large-scale purification of tantalum, making K2TaF7 the indispensable starting material for high-purity applications.

Defined Melting Point for Stable Molten Salt Electrolysis

For the production of tantalum metal via molten salt electrolysis, a stable and well-defined melting point of the precursor is critical for process control and energy efficiency. Potassium heptafluorotantalate exhibits a relatively sharp melting point, reported in the range of 720–775 °C depending on the atmosphere and polymorphic form. This contrasts with the use of oxide precursors like Ta2O5, which do not melt but must be dissolved in a fluoride eutectic melt, adding complexity to bath chemistry and control. The direct use of molten K2TaF7, often with diluent salts like NaCl or KCl, provides a stable electrolyte bath for consistent electrochemical reduction.

Evidence DimensionMelting Point (°C)
Target Compound Data~755–775 °C
Comparator Or BaselineTantalum(V) Oxide (Ta2O5): 1872 °C (Does not melt under typical electrolysis conditions; requires dissolution)
Quantified DifferenceDirectly melts into an electrolyte vs. requiring dissolution at high temperatures.
ConditionsInert atmosphere (e.g., Argon) for K2TaF7. Data for Ta2O5 is its standard melting point.

Procuring K2TaF7 provides a direct, single-component route to a stable molten electrolyte, simplifying process design and control compared to dissolving highly refractory oxides.

Precursor Purity and Process Route Directly Impact Final Tantalum Powder Properties for Capacitors

The properties of tantalum powder used in high-performance capacitors are directly linked to the processing of the K2TaF7 precursor. Using a continuous-supply reduction method (ESMR) with high-purity K2TaF7 yields a fine, high-purity (>99.5%) tantalum powder with particle sizes of 1–2 μm. This fine powder results in anodes with a specific capacitance of 26,000 CV/g. In contrast, a batch reduction process (BTMR) produces coarser particles (4–6 μm) and anodes with a specific capacitance of only 8,400 CV/g. Furthermore, controlled heat treatment of K2TaF7 in air before reduction can form oxyfluoride species that lead to a 3-4x increase in the specific surface area of the final tantalum powder, enabling specific capacitance up to 58,000 CV/g (58 mC/g). This demonstrates that the choice and pre-treatment of the K2TaF7 precursor are critical for tuning the final product for high-capacitance applications.

Evidence DimensionSpecific Capacitance of Resulting Tantalum Anode (CV/g)
Target Compound Data26,000 (from fine powder via ESMR process); up to 58,000 (with pre-treated K2TaF7)
Comparator Or Baseline8,400 (from coarse powder via BTMR process)
Quantified Difference3.1x to 6.9x improvement in specific capacitance
ConditionsComparison of External Continuous Supply Metallothermic Reduction (ESMR) vs. Batch-Type Metallothermic Reduction (BTMR) of K2TaF7, and effect of precursor heat-treatment.

This proves that starting with a well-characterized K2TaF7 precursor and a controlled process enables the manufacture of superior, high-capacitance tantalum powders, directly impacting the value of the end product.

Production of High-Purity, Capacitor-Grade Tantalum Powder

As the primary feedstock for the sodiothermic reduction or molten salt electrolysis of tantalum, K2TaF7 is the established choice for manufacturing tantalum powders. Its high purity, achieved through processes leveraging its unique solubility, is essential for producing powders that meet the stringent low-impurity requirements for high-performance solid-state capacitors used in consumer electronics and automotive systems.

Feedstock for Tantalum Metal Coatings and Alloys

In molten fluoride salt baths, K2TaF7 serves as the tantalum source for the electrodeposition of dense, corrosion-resistant tantalum coatings on various substrates like stainless steel and nickel. The process relies on the stable electrochemical reduction of the [TaF7]2− anion from the K2TaF7-containing melt to form pure, coherent metallic layers for demanding chemical processing and aerospace applications.

Precursor for Synthesis of Functional Tantalate Materials

Potassium heptafluorotantalate is a versatile precursor for synthesizing other advanced tantalum materials. For instance, it can be used in hydrothermal synthesis routes to produce nanostructured alkali metal tantalates (e.g., KTaO3) or tantalum pentoxide (Ta2O5) with controlled morphologies like nanorods, which are investigated for applications in photocatalysis.

Physical Description

PelletsLargeCrystals

Color/Form

WHITE, SILKY NEEDLES

Density

5.24

Melting Point

720 +/- 10 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

16924-00-8

Wikipedia

Potassium heptafluorotantalate
Potassium_heptafluorotantalate

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Methods of Manufacturing

ADDITION OF POTASSIUM FLUORIDE TO A SOLUTION OF TANTALUM FLUORIDE IN THE PRESENCE OF EXCESS HYDROFLUORIC ACID

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
Primary metal manufacturing
Tantalate(2-), heptafluoro-, potassium (1:2): ACTIVE

Analytic Laboratory Methods

MATRIX: AIR; PROCEDURE: FILTER COLLECTION, ACID DIGESTION, PLASMA EMISSION SPECTROMETRY. /TANTALUM/

Dates

Last modified: 08-15-2023

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